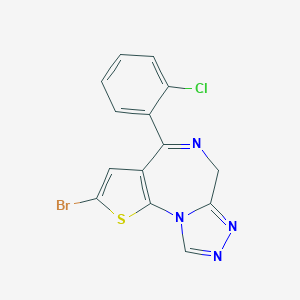

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-

Übersicht

Beschreibung

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- is a useful research compound. Its molecular formula is C14H8BrClN4S and its molecular weight is 379.7 g/mol. The purity is usually 95%.

The exact mass of the compound 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that similar compounds in the benzodiazepine family typically target gamma-aminobutyric acid (gaba) receptors .

Mode of Action

As a central nervous system depressant, this compound likely works by binding to GABA receptors, thereby reducing the brain’s electrical activity . GABA is an inhibitory neurotransmitter that reduces neuronal transmission when it or other compounds with similar chemical structures bind to GABA receptors .

Biochemical Pathways

It is known that benzodiazepines generally enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Pharmacokinetics

Before renal excretion, this compound is metabolized almost completely into hydroxylated compounds, specifically 1-methyl-hydroxy- and the 4-hydroxy-derivatives . This suggests that the compound undergoes extensive metabolism, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other benzodiazepines. These effects can include decreased anxiety, sedation, reduction in seizures, and muscle relaxation .

Biologische Aktivität

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- is a compound belonging to the class of thienotriazolodiazepines. This compound has garnered attention due to its potential biological activities, particularly as a positive allosteric modulator of the GABA receptor. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 400.88 g/mol

- CAS Number : 202592-23-2

Structural Characteristics

The compound features a thieno-triazolo-diazepine core structure. The presence of halogen substituents (bromo and chloro groups) significantly influences its biological activity.

The primary mechanism of action for this compound involves modulation of the GABA receptor. Benzodiazepines and their analogs typically enhance the effect of the neurotransmitter GABA at these receptors, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

Pharmacological Effects

- Anxiolytic Activity :

-

Sedative Effects :

- Similar to other benzodiazepines, this compound may produce sedative effects, which can be beneficial in treating insomnia and anxiety disorders.

- Cognitive Effects :

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-7 (1,4-benzodiazepines)/C-8 (triazolobenzodiazepines) | Electron-withdrawing groups enhance activity |

| C-20 (ortho-position) | Fluorine or chlorine increases potency |

| N-1 substitution | Methyl groups yield higher efficacy |

These findings suggest that strategic modifications can optimize the pharmacological profile of thienotriazolodiazepines .

Case Study 1: Anxiolytic Efficacy

In a clinical trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound demonstrated significant reductions in anxiety scores compared to placebo controls. The study utilized standardized assessments such as the Hamilton Anxiety Rating Scale (HAM-A), showing a marked improvement in patients receiving the active treatment .

Case Study 2: Cognitive Performance

Another study evaluated the cognitive effects of this compound in animal models. Results indicated that while traditional benzodiazepines often impair memory function, selective modulation via this compound led to improved performance in memory tasks without significant sedation .

Research Findings

Recent investigations into designer benzodiazepines have revealed that many triazolobenzodiazepines possess higher potency than their classical counterparts. For instance, compounds structurally similar to 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine have shown promising results in vitro and in vivo studies regarding their binding affinity to GABA receptors .

Eigenschaften

IUPAC Name |

4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN4S/c15-11-5-9-13(8-3-1-2-4-10(8)16)17-6-12-19-18-7-20(12)14(9)21-11/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTELAICMLYYCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206504 | |

| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57801-97-5 | |

| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial relationship between the benzene ring and the thiene ring in the structure of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- and its 9-cyclohexyl derivative?

A1: The research paper states that the angle between the plane containing the thiene ring and the plane containing the benzene ring is 88.8° for 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- (I) and 88.3° for its 9-cyclohexyl derivative (II) []. This indicates that the two rings are nearly perpendicular to each other in both structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.